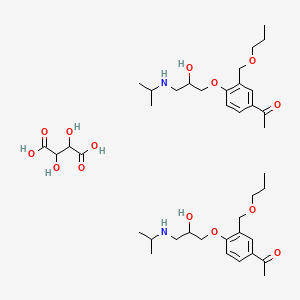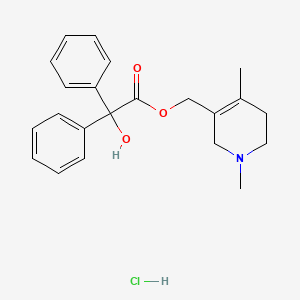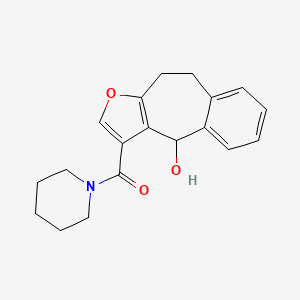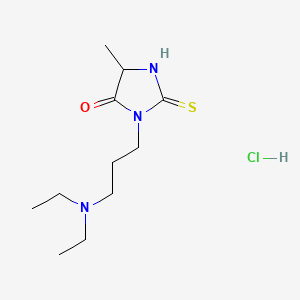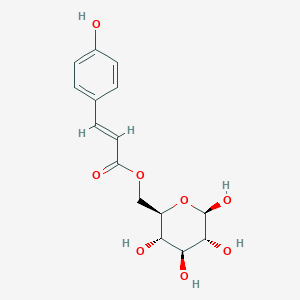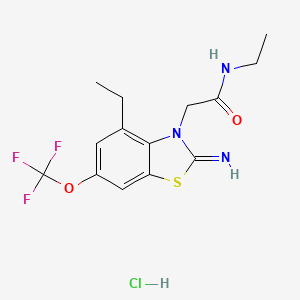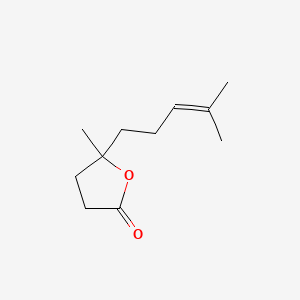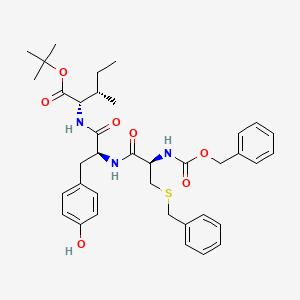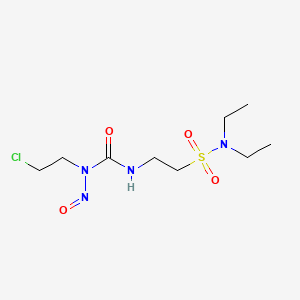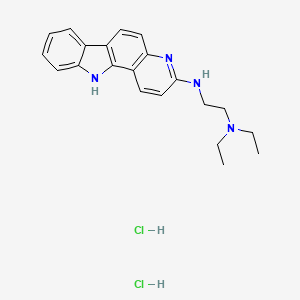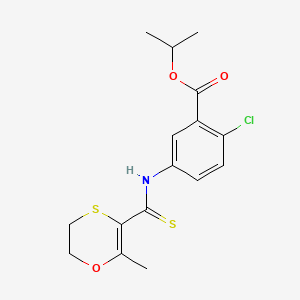
Benzoic acid, 2-chloro-5-(((5,6-dihydro-2-methyl-1,4-oxathiin-3-yl)thioxomethyl)amino)-, 1-methylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-chloro-5-(((5,6-dihydro-2-methyl-1,4-oxathiin-3-yl)thioxomethyl)amino)-, 1-methylethyl ester is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzoic acid core substituted with a chloro group and a thioxomethylamino group, along with a 1-methylethyl ester functional group. The presence of the 5,6-dihydro-2-methyl-1,4-oxathiin ring adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-chloro-5-(((5,6-dihydro-2-methyl-1,4-oxathiin-3-yl)thioxomethyl)amino)-, 1-methylethyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the 5,6-dihydro-2-methyl-1,4-oxathiin ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thioxomethylamino group: This step involves the reaction of the oxathiin ring with a thioxomethylating agent, such as thioformamide, under controlled conditions.
Chlorination of the benzoic acid core: The benzoic acid core is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Esterification: The final step involves the esterification of the chlorinated benzoic acid derivative with isopropanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-chloro-5-(((5,6-dihydro-2-methyl-1,4-oxathiin-3-yl)thioxomethyl)amino)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chloro group in the benzoic acid core can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoic acid core.
Reduction: Reduced forms of the ester or thioxomethylamino groups.
Substitution: New derivatives with substituted functional groups.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2-chloro-5-(((5,6-dihydro-2-methyl-1,4-oxathiin-3-yl)thioxomethyl)amino)-, 1-methylethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to viral enzymes: Inhibiting their activity and preventing viral replication.
Interacting with microbial cell membranes: Disrupting their integrity and leading to cell death.
Modulating immune responses: Enhancing the body’s ability to fight infections.
Comparison with Similar Compounds
Benzoic acid, 2-chloro-5-(((5,6-dihydro-2-methyl-1,4-oxathiin-3-yl)thioxomethyl)amino)-, 1-methylethyl ester can be compared with other similar compounds, such as:
Benzoic acid, 2-chloro-5-(((5,6-dihydro-2-methyl-1,4-oxathiin-3-yl)carbonyl)amino)-, 1-methylethyl ester: Similar structure but with a carbonyl group instead of a thioxomethyl group.
Benzoic acid, 2-chloro-5-(((5,6-dihydro-2-methyl-1,4-oxathiin-3-yl)methyl)amino)-, 1-methylethyl ester: Similar structure but with a methyl group instead of a thioxomethyl group.
These comparisons highlight the uniqueness of the thioxomethyl group in the compound, which may contribute to its distinct chemical and biological properties.
Properties
CAS No. |
163464-34-4 |
|---|---|
Molecular Formula |
C16H18ClNO3S2 |
Molecular Weight |
371.9 g/mol |
IUPAC Name |
propan-2-yl 2-chloro-5-[(6-methyl-2,3-dihydro-1,4-oxathiine-5-carbothioyl)amino]benzoate |
InChI |
InChI=1S/C16H18ClNO3S2/c1-9(2)21-16(19)12-8-11(4-5-13(12)17)18-15(22)14-10(3)20-6-7-23-14/h4-5,8-9H,6-7H2,1-3H3,(H,18,22) |
InChI Key |
CZDOLCFOGDUISK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SCCO1)C(=S)NC2=CC(=C(C=C2)Cl)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



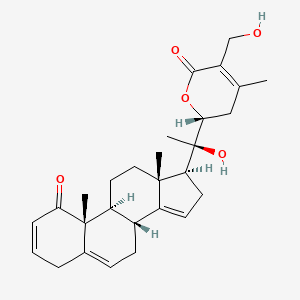
![N,N-diethyl-4-[(3-fluorophenyl)-piperidin-4-ylidenemethyl]benzamide;hydrochloride](/img/structure/B12775677.png)
